molecular formula C8H7ClN4S B1269933 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 68468-95-1

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269933
CAS No.: 68468-95-1
M. Wt: 226.69 g/mol
InChI Key: OBKJAIJYUZQJFR-UHFFFAOYSA-N
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Description

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a versatile 1,2,4-triazole derivative of significant interest in medicinal chemistry and antimicrobial research . The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets . This specific compound serves as a key synthetic intermediate for developing novel Schiff base derivatives with demonstrated biological activity . Recent studies highlight its primary research value in the synthesis and evaluation of new antimicrobial agents. Schiff bases derived from this compound have shown good to moderate antibacterial activity against pathogens such as Staphylococcus aureus , Escherichia coli , and Klebsiella pneumoniae , as well as antifungal activity against Candida albicans . The compound's structure, featuring both amino and thiol functional groups, allows for further chemical modifications, making it a valuable precursor for constructing a library of potential therapeutic molecules . Furthermore, the 1,2,4-triazole pharmacophore is a recognized component in inhibitors for enzymes like alkaline phosphatase, suggesting broader potential in biochemical tool development . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKJAIJYUZQJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351026
Record name 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68468-95-1
Record name 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Preparation of 1-(4-Chlorobenzoyl)-4-Arylthiosemicarbazide Intermediates

The synthesis begins with the condensation of 4-chlorobenzoyl hydrazide with aryl isothiocyanates in anhydrous benzene under reflux conditions. For instance, reacting 4-chlorobenzoyl hydrazide (0.01 mol) with 4-chlorophenyl isothiocyanate (0.01 mol) in dry benzene for 6 hours yields 1-(4-chlorobenzoyl)-4-(4-chlorophenyl)thiosemicarbazide (Scheme 1). The product is recrystallized from methanol, achieving a yield of 90–95%.

Table 1: Reaction Conditions for Thiosemicarbazide Synthesis

Reagent Solvent Temperature Time (h) Yield (%)
4-Chlorobenzoyl hydrazide Dry Benzene Reflux 6 90–95

Characteristic IR bands for the thiosemicarbazide intermediate include C=O stretching at 1672–1687 cm⁻¹ and C=S stretching at 1250–1290 cm⁻¹. The ¹H-NMR spectrum reveals N–H protons at δ 8.00–10.15 ppm, confirming the presence of thiosemicarbazide functionality.

Alkaline Cyclization to 4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

The thiosemicarbazide intermediate undergoes cyclization in a 2M sodium hydroxide solution at 80–90°C for 4–6 hours. This step facilitates intramolecular nucleophilic attack, forming the triazole ring. The product precipitates upon acidification with dilute HCl and is purified via recrystallization from ethanol, yielding 62–79%.

Mechanistic Insight :
The cyclization proceeds through deprotonation of the thiosemicarbazide, followed by nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl carbon, culminating in the elimination of water and formation of the triazole core.

Synthesis via Dithiocarbazate and Hydrazine Treatment

Formation of Potassium 3-(4-Chlorobenzoyl)Dithiocarbazate

4-Chlorobenzoyl hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide (10% w/v) at 0–5°C for 2 hours. The resultant potassium dithiocarbazate is isolated by filtration and washed with cold ethanol.

Table 2: Dithiocarbazate Synthesis Parameters

Reagent Solvent Temperature Time (h) Yield (%)
CS₂, KOH (10%) Ethanol 0–5°C 2 85–90

Introduction of the Amino Group

The dithiocarbazate is treated with hydrazine hydrate (80%) in ethanol under reflux for 3 hours, introducing the amino group at position 4 of the triazole ring. This step replaces the dithiocarbazate’s sulfur atom with an amino moiety, critical for subsequent cyclization.

Cyclization to the Triazole Derivative

The amino-functionalized intermediate undergoes cyclization in aqueous sodium hydroxide (2M) at 70–80°C for 5 hours. Acidification with HCl precipitates the product, which is recrystallized from a methanol-water mixture, yielding 45–55%.

Spectroscopic Characterization and Tautomerism

IR Spectroscopy

The triazole-thiol exhibits a broad S–H stretch at 2575–2775 cm⁻¹ and C=N absorption at 1604–1625 cm⁻¹. The absence of C=O and C=S bands confirms successful cyclization.

¹H-NMR Analysis

The ¹H-NMR spectrum (DMSO-d₆) shows:

  • A singlet at δ 5.80 ppm (2H, NH₂).
  • Aromatic protons (4-chlorophenyl) at δ 7.45–7.78 ppm.
  • A broad S–H proton at δ 13.89 ppm, indicative of thiol-thione tautomerism.

Thiol-Thione Tautomerism

The compound exists in equilibrium between thiol ($$ \text{SH} $$) and thione ($$ \text{C=S} $$) forms, evidenced by dual IR bands at 1250–1290 cm⁻¹ (C=S) and 2575–2775 cm⁻¹ (S–H).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Parameter Thiosemicarbazide Route Dithiocarbazate Route
Yield (%) 62–79 45–55
Reaction Time (h) 10–12 10–12
Purity High Moderate

The thiosemicarbazide route offers higher yields and simpler purification, making it preferable for large-scale synthesis. Conversely, the dithiocarbazate method introduces the amino group directly but requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is C8H7ClN4SC_8H_7ClN_4S with a molecular weight of 226.69 g/mol. The compound's structure allows for diverse chemical reactions, making it a versatile building block in synthetic chemistry.

Chemistry

In the realm of chemistry, this compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its reactivity can lead to various derivatives through substitution and oxidation reactions.

Biology

The compound exhibits notable antimicrobial , antifungal , and antiviral activities. Research indicates that it can inhibit specific biological pathways, particularly those involving protein tyrosine kinases such as the Src family. This inhibition can affect cell migration and proliferation, making it a candidate for further biological studies.

Medicine

In medicinal chemistry, the compound has shown promise as an anti-inflammatory and anticancer agent. Recent studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cancer Cell LineCytotoxicity AssayResult
Human Melanoma (IGR39)MTT AssaySignificant inhibition of cell viability
Triple-Negative Breast Cancer (MDA-MB-231)MTT AssayEnhanced selectivity towards cancer cells
Pancreatic Carcinoma (Panc-1)MTT AssayInhibition of cell migration in metastatic models

These findings suggest that this compound could be developed into therapeutic agents targeting specific cancers.

Industrial Applications

The compound is also utilized in the development of agrochemicals and materials with specific properties. Its ability to act as an effective fungicide makes it valuable in agricultural settings.

Anticancer Activity

A comprehensive study evaluated the anticancer potential of synthesized triazole derivatives similar to this compound. The results indicated significant cytotoxic effects against various cancer cell lines while demonstrating selectivity for cancerous over normal cells. This selectivity highlights its potential as an antimetastatic agent.

Synthesis and Derivatization

The synthesis of this compound typically involves cyclization reactions starting from 4-chlorobenzaldehyde and thiosemicarbazide. The resulting product can be further derivatized to create a range of compounds with unique properties:

Synthetic RouteDescription
Cyclization with ThiosemicarbazideForms the base triazole structure
Reaction with Aromatic AldehydesProduces Schiff bases for further modifications

Mechanism of Action

The mechanism of action of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 68468-95-1) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique thiol and amino functional groups, exhibits potential in various therapeutic applications, particularly in oncology and antimicrobial fields. The following sections detail its biological activity, including anticancer effects, antimicrobial properties, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClN4SC_8H_7ClN_4S with a molecular weight of 226.69 g/mol. Its structure features a triazole ring substituted with an amino group and a chlorophenyl moiety, contributing to its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds containing the 1,2,4-triazole scaffold possess significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of synthesized triazole derivatives on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that derivatives similar to this compound exhibited enhanced selectivity towards cancer cells compared to normal cells. Notably, the compound demonstrated significant inhibition of cell migration in metastatic models, suggesting its potential as an antimetastatic agent .

CompoundCell LineIC50 (µM)Selectivity
This compoundIGR3915High
MDA-MB-23120Moderate
Panc-118Moderate

2. Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. The presence of the thiol group in this compound enhances its reactivity and potential as an antimicrobial agent.

Research Findings:
Studies have shown that triazole derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Specifically, compounds similar to this triazole have been effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

3. Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, triazoles like this compound have been investigated for various other biological activities:

  • Antioxidant Activity: The compound shows promise in reducing oxidative stress markers in vitro.
  • Anti-inflammatory Effects: Triazoles have been noted for their ability to modulate inflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

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